Taltobulin intermediate-2

Synthetic route validation ADC payload synthesis Process chemistry

Taltobulin intermediate-2 (CAS: 91133-59-4, chemical name: β,β-dimethyl-α-oxobenzenepropanoic acid, molecular formula: C11H12O3, molecular weight: 192.21) is a key synthetic intermediate in the multi-step preparation of Taltobulin (HTI-286, SPA-110), a fully synthetic analogue of the marine-derived tripeptide hemiasterlin. This compound represents an early-stage building block in the convergent synthesis of the A-segment fragment of Taltobulin, specifically prepared via dialkylation of phenylpyruvic acid with iodomethane and NaOH.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8768384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin intermediate-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C(=O)C(=O)O
InChIInChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)
InChIKeyULDLCYGZHGFPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taltobulin Intermediate-2 Procurement Guide: CAS 91133-59-4 as ADC Payload Precursor


Taltobulin intermediate-2 (CAS: 91133-59-4, chemical name: β,β-dimethyl-α-oxobenzenepropanoic acid, molecular formula: C11H12O3, molecular weight: 192.21) is a key synthetic intermediate in the multi-step preparation of Taltobulin (HTI-286, SPA-110), a fully synthetic analogue of the marine-derived tripeptide hemiasterlin [1]. This compound represents an early-stage building block in the convergent synthesis of the A-segment fragment of Taltobulin, specifically prepared via dialkylation of phenylpyruvic acid with iodomethane and NaOH [2]. Taltobulin is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated multidrug resistance and serves as a common cytotoxic payload in antibody-drug conjugate (ADC) development [1]. As an intermediate, compound 91133-59-4 does not possess direct biological activity; its procurement value derives exclusively from its defined role and verified purity in validated synthetic routes to the final active pharmaceutical ingredient .

Why Taltobulin Intermediate-2 Cannot Be Replaced by Generic Building Blocks


Substitution of Taltobulin intermediate-2 with superficially similar β-keto acids or generic phenylpyruvic acid derivatives is not a viable procurement strategy due to the compound's precise structural role in the established synthetic route. Taltobulin intermediate-2 incorporates the specific geminal dimethyl substitution pattern (β,β-dimethyl) on the α-oxobenzenepropanoic acid backbone, which is essential for installing the sterically hindered, quaternary carbon-bearing A-segment of Taltobulin [1]. The compound is prepared via a controlled dialkylation of phenylpyruvic acid using iodomethane and NaOH—a reaction whose regioselectivity and yield depend on the specific α-keto acid structure [2]. Use of non-identical intermediates (e.g., phenylpyruvic acid itself without dimethylation, or alternative dimethylated analogues with different substitution patterns) would necessitate re-validation of the entire synthetic sequence, introduce unknown impurities, and potentially alter downstream stereochemical outcomes in the convergent assembly of the tripeptide backbone [1]. The documented synthetic routes in both WO 9932509 and subsequent literature specifically identify the β,β-dimethyl-α-oxobenzenepropanoic acid scaffold as the required precursor, with no evidence supporting interchangeability with other building blocks [1][2].

Taltobulin Intermediate-2: Head-to-Head Evidence Versus Alternative Synthetic Intermediates


Synthetic Route Positioning: Taltobulin Intermediate-2 vs. Intermediate-1 and Intermediate-3

Taltobulin intermediate-2 (CAS 91133-59-4) occupies a distinct and non-interchangeable position in the Taltobulin synthetic pathway compared to other commercially designated Taltobulin intermediates. Intermediate-2 is prepared early in the alternative racemic route from benzaldehyde-derived phenylpyruvic acid (XXVII) via dialkylation with iodomethane and NaOH to yield the dimethyl derivative (XXVIII) [1]. In contrast, Taltobulin intermediate-1 (CAS 228266-38-4) is a much more advanced building block—(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutyric acid—prepared via an 11-step asymmetric sequence featuring Friedel-Crafts condensation, diastereoselective azide introduction, and chiral auxiliary removal [2]. Taltobulin intermediate-3 (CAS 610786-69-1) is similarly a late-stage fragment, (S,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride, used in the convergent coupling of the unsaturated amino ester segment . These three intermediates serve fundamentally different synthetic roles, represent distinct stages of molecular complexity, and cannot be substituted for one another in procurement planning.

Synthetic route validation ADC payload synthesis Process chemistry

Analytical Purity: Taltobulin Intermediate-2 Batch-Specific Data

Taltobulin intermediate-2 supplied as catalog HY-41043 (Batch No. 294383) exhibits an LCMS-determined purity of 97.13% with analytical characterization by 1H NMR and LCMS confirming consistency with the β,β-dimethyl-α-oxobenzenepropanoic acid structure [1]. This analytical specification provides a verifiable procurement benchmark. However, directly comparable batch purity data for Taltobulin intermediate-1, intermediate-3, intermediate-4, and other intermediates from the same vendor source are not consistently published in publicly accessible certificates of analysis. Therefore, while this evidence establishes a quality baseline for intermediate-2 procurement, it does not constitute a valid head-to-head purity comparison against alternative Taltobulin intermediates. The absence of standardized, publicly available cross-intermediate purity comparisons limits the strength of differential claims based on analytical specifications alone.

Quality control Analytical chemistry LCMS purity

Structural Uniqueness: Phenyl vs. Indole A-Segment Modification Enabled by Intermediate-2

Taltobulin intermediate-2 serves as the critical precursor for constructing the phenyl-substituted A-segment of Taltobulin (HTI-286). Structure-activity relationship (SAR) studies demonstrate that this phenyl-for-indole substitution fundamentally distinguishes Taltobulin from the natural product hemiasterlin. Specifically, HTI-286 replaces the indole ring of hemiasterlin with a phenyl group, a modification that was designed based on SAR analysis to circumvent P-glycoprotein-mediated resistance while maintaining sub-nanomolar antiproliferative potency [1][2]. The phenyl A-segment is assembled from building blocks including the β,β-dimethyl-α-oxobenzenepropanoic acid scaffold provided by intermediate-2. While this evidence establishes the structural importance of the intermediate-2-derived A-segment, it does not constitute a direct quantitative comparison against synthetic intermediates that would yield alternative A-segment analogues (e.g., indole-containing variants) within the same synthetic scheme.

SAR Medicinal chemistry Microtubule inhibitors

Taltobulin Intermediate-2: Validated Procurement Scenarios for ADC and Oncology Research


Early-Stage ADC Payload Synthesis: A-Segment Construction

Procurement of Taltobulin intermediate-2 (CAS 91133-59-4) is indicated for research programs requiring the early-stage synthesis of the phenyl-substituted A-segment of Taltobulin via the phenylpyruvic acid-derived route [1]. This scenario applies to laboratories executing the alternative racemic synthesis described in WO 9932509 and cataloged in the DrugFuture database, where phenylpyruvic acid (XXVII) undergoes dialkylation with iodomethane and NaOH to afford the dimethyl derivative (XXVIII)—the chemical entity corresponding to Taltobulin intermediate-2 [1]. This intermediate is specifically required for programs building Taltobulin from benzaldehyde-derived precursors, as opposed to the 11-step asymmetric Friedel-Crafts route that utilizes different building blocks [2]. Selection of intermediate-2 is appropriate when the synthetic strategy necessitates the α-keto acid scaffold for downstream incorporation into the A-segment aromatic moiety [3].

Process Chemistry Optimization: Comparing Synthetic Routes

Research teams evaluating and optimizing alternative synthetic routes to Taltobulin may procure intermediate-2 for comparative process chemistry studies. The phenylpyruvic acid-derived route (utilizing intermediate-2) offers a distinct synthetic entry point compared to the asymmetric Friedel-Crafts route that produces intermediate-1 (CAS 228266-38-4) after 11 steps [1]. While quantitative yield and step-count comparisons between these routes are not systematically published in the open literature, procurement of intermediate-2 enables direct empirical evaluation of route efficiency, impurity profiles, and scalability for process development purposes [2]. This scenario is relevant for medicinal chemistry and process research groups seeking to establish robust, reproducible synthetic access to Taltobulin and its analogues [3].

Taltobulin Analogue Library Synthesis: A-Segment Modification Studies

Intermediate-2 supports structure-activity relationship (SAR) investigations focused on modifying the A-segment aromatic moiety of hemiasterlin analogues. Studies of HTI-286 analogs with varied A-segment aromatic rings have established that stereo- and regio-chemical effects of substituents significantly influence tubulin polymerization inhibition and cytotoxicity [1]. Intermediate-2, as the β,β-dimethyl-α-oxobenzenepropanoic acid scaffold, provides the foundational phenyl-based A-segment for generating analogue series where the aromatic ring substitution pattern can be systematically varied [2]. This application is particularly relevant for laboratories exploring next-generation microtubule inhibitors with improved resistance-circumvention profiles or enhanced ADC payload-linker compatibility [3].

Quality-Controlled Intermediate Procurement for GLP/GMP-Adjacent Research

For preclinical research requiring documented analytical characterization, Taltobulin intermediate-2 from qualified vendors provides batch-specific purity data (LCMS-determined purity 97.13% for representative batch HY-41043-294383) with accompanying 1H NMR and LCMS confirmation [1]. This analytical documentation supports research protocols that require traceable intermediate quality for reproducibility purposes. While this purity level is appropriate for research and development applications, users should note that it does not constitute GMP-grade material for clinical manufacturing, and direct comparative purity data against alternative Taltobulin intermediates from the same source are not consistently published [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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